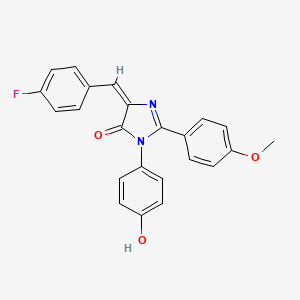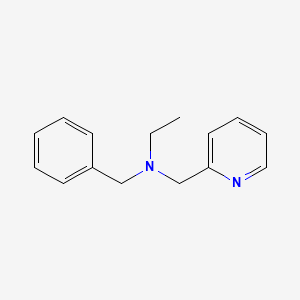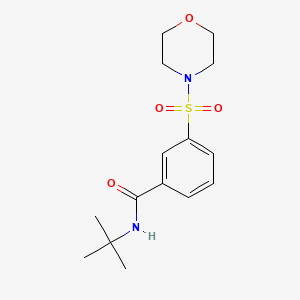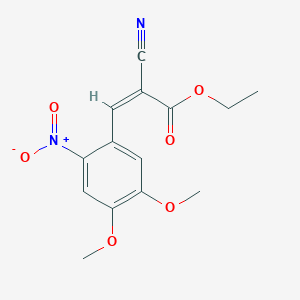
2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of hydrazines with β-diketones or β-ketoesters in the presence of acid catalysts. Although specific synthesis details for this compound were not directly found, related work shows that Schiff base ligands similar in structure are prepared and characterized using methods like elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010). Such methods are critical for confirming the structure of synthesized compounds and understanding their tautomeric equilibria.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography. Studies on similar compounds have demonstrated the crystal structure, highlighting the importance of intermolecular hydrogen bonding (C-H•••O and π•••π stacking interactions) in stabilizing the structure. These interactions are crucial for the crystallization and overall stability of the compound (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazolones undergo various chemical reactions, including tautomeric shifts, nucleophilic additions, and cyclization reactions. Their reactivity can be influenced by the substitution pattern on the pyrazolone ring. Although specific reactions for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" are not provided, related studies on pyrazolone derivatives show how these compounds can participate in diverse chemical transformations, leading to a variety of products with potential biological activity (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, including solubility, melting point, and crystalline structure, are essential for their application in different fields. While specific data for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" was not identified, general trends suggest that the physical properties are significantly influenced by the nature of substituents and the overall molecular structure. For example, the crystallographic analysis reveals how molecular packing and hydrogen bonding interactions affect the solid-state structure (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrazolones, including acidity, basicity, and reactivity towards various reagents, are determined by their molecular structure. These properties are crucial for their utility in synthetic chemistry and pharmaceutical applications. The functional groups present in pyrazolones, such as the keto and hydroxyl groups, play a significant role in their chemical behavior and interactions with other molecules. Studies focusing on related pyrazolone compounds can provide insights into their chemical properties and potential applications (Bade & Vedula, 2015).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)12-13(17)15-16(14(12)18)11-6-5-9(3)10(4)7-11/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZRTCPAHCUITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C)C)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-(propan-2-ylidene)pyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)



![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)

![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)
![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)